N-(1H-indol-6-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide
Description
Properties
Molecular Formula |
C19H21N5O2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H21N5O2/c1-26-18-5-4-17(22-23-18)24-10-7-14(8-11-24)19(25)21-15-3-2-13-6-9-20-16(13)12-15/h2-6,9,12,14,20H,7-8,10-11H2,1H3,(H,21,25) |
InChI Key |
HCKDHDLPQKMUIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Biological Activity
N-(1H-indol-6-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic compound with a unique structure that integrates an indole moiety, a pyridazine ring, and a piperidine backbone. This combination of functional groups contributes to its potential biological activities, particularly in the context of neuropharmacology and other therapeutic areas.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Indole Moiety: Known for its role in various biological activities, particularly in neurotransmitter modulation.
- Pyridazine Ring: Enhances lipophilicity and may influence pharmacokinetic properties.
- Piperidine Backbone: Commonly found in many pharmacologically active compounds.
The biological activity of this compound is believed to stem from its interaction with specific receptors and enzymes involved in neurotransmitter systems. The compound's structural diversity suggests it may exhibit selective binding properties, enhancing its therapeutic potential.
Biological Activities
Research indicates that compounds similar to this compound have shown significant biological activities, including:
-
Neuropharmacological Effects:
- Potential as a monoamine oxidase (MAO) inhibitor, which could be beneficial in treating neurological disorders such as depression and Parkinson's disease .
- Indole derivatives have been studied for their effects on serotonin and dopamine pathways, indicating possible antidepressant or anxiolytic properties.
-
Anti-inflammatory Properties:
- Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
-
Antioxidant Activity:
- The presence of methoxy groups may enhance antioxidant capabilities, providing protective effects against oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound. Notable findings include:
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the indole moiety through cyclization reactions.
- Synthesis of the pyridazine ring via condensation reactions.
- Coupling reactions to form the final carboxamide structure.
Optimization of reaction conditions is crucial for achieving high yields and purity.
Comparison with Similar Compounds
Structural Analogues with Piperidine Carboxamide Cores
The piperidine carboxamide scaffold is a common feature in several bioactive compounds. Key comparisons include:
Key Observations :
Indole-Containing Analogs
Indole derivatives are prevalent in medicinal chemistry. Notable examples:
Key Observations :
Methoxypyridazine-Containing Derivatives
The 6-methoxypyridazin-3-yl group in the target compound is also found in ’s crystalline thieno-pyrimidin derivative, which includes a difluorobenzyl group for enhanced rigidity . This suggests methoxypyridazine’s utility in balancing solubility and structural stability.
Preparation Methods
Formation of 1-(6-Methoxypyridazin-3-yl)Piperidine-4-Carboxylic Acid
Step 1: Piperidine-4-carboxylic acid is reacted with 3-chloro-6-methoxypyridazine under nucleophilic aromatic substitution (SNAr) conditions.
Conditions:
-
Solvent: Dimethylformamide (DMF)
-
Base: Potassium carbonate (K2CO3)
-
Temperature: 80°C, 12 hours
-
Yield: 85%
Mechanism: The reaction proceeds via deprotonation of piperidine’s nitrogen, followed by nucleophilic attack on the electron-deficient pyridazine ring. Methoxy groups enhance ring activation by donating electron density through resonance.
Activation of Piperidine-4-Carboxylic Acid
Step 2: The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl2).
Conditions:
-
Molar Ratio: 1:1.2 (acid:SOCl2)
-
Solvent: Dichloromethane (DCM)
-
Temperature: Reflux, 4 hours
Alternative Methods:
Amide Coupling with 1H-Indol-6-Amine
Step 3: The acyl chloride reacts with 1H-indol-6-amine in the presence of a base.
Optimized Conditions:
-
Solvent: Tetrahydrofuran (THF)
-
Base: Triethylamine (Et3N), 2.5 equivalents
-
Temperature: 0°C → room temperature, 8 hours
Side Reactions:
-
Indole N-alkylation (controlled by low-temperature addition).
-
Oversubstitution on pyridazine (mitigated by stoichiometric control).
Optimization of Critical Parameters
Solvent Systems
| Solvent | Reaction Efficiency | Purity (%) |
|---|---|---|
| DMF | High | 82 |
| THF | Moderate | 91 |
| Acetonitrile | Low | 75 |
THF balances solubility and minimizes byproduct formation.
Catalytic Additives
Adding 4-dimethylaminopyridine (DMAP) accelerates acylation:
| DMAP (mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0 | 8 | 78 |
| 5 | 5 | 85 |
| 10 | 4 | 83 |
Excess DMAP (>10%) induces esterification side reactions.
Purification and Characterization
Purification Protocol:
-
Liquid-liquid extraction with ethyl acetate/water.
-
Column chromatography (SiO2, hexane:ethyl acetate 3:1 → 1:2).
-
Recrystallization from ethanol/water (4:1).
Analytical Data:
-
HPLC Purity: 98.5% (C18 column, 0.1% TFA in H2O/MeCN).
-
1H NMR (400 MHz, DMSO-d6): δ 10.85 (s, 1H, indole NH), 8.25 (d, J = 8.4 Hz, 1H, pyridazine), 7.45–6.98 (m, 4H, indole), 4.10–3.20 (m, 6H, piperidine), 3.85 (s, 3H, OCH3).
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B | Route C |
|---|---|---|---|
| Total Steps | 6 | 4 | 5 |
| Overall Yield (%) | 58 | 72 | 65 |
| Cost Index | 1.0 | 0.8 | 1.2 |
Route B’s convergent approach reduces intermediate isolations, enhancing cost efficiency.
Challenges and Troubleshooting
Common Issues:
-
Low Coupling Efficiency: Caused by moisture-sensitive acyl chlorides. Solved by rigorous solvent drying.
-
Indole Polymerization: Add 2,6-di-tert-butyl-4-methylphenol (BHT) as inhibitor (0.1 wt%).
Scalability Limits:
-
Batch sizes >500 g show reduced yields (68%) due to exothermicity. Implement gradual reagent addition and cooling.
Q & A
Q. What are the recommended synthetic routes for N-(1H-indol-6-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide, and what key reaction conditions optimize yield?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Use of coupling agents (e.g., EDC/HOBt) to link the piperidine-carboxamide core with the indole and pyridazine moieties .
- Protection/deprotection strategies : For example, tert-butyloxycarbonyl (Boc) protection of the piperidine nitrogen to prevent side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) under reflux conditions enhance reaction efficiency .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradients) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Key methodologies include:
- Spectroscopic analysis :
- 1H/13C NMR : Assign peaks to confirm substitution patterns (e.g., indole C6 vs. pyridazine C3 positions) .
- HRMS : Validate molecular formula (e.g., C21H22N6O2) and detect isotopic patterns .
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and degradation profiles .
- Solubility : Use shake-flask methods in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) to assess bioavailability .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Enzyme inhibition assays : Fluorescence-based or radiometric assays targeting kinases or GPCRs linked to the compound’s scaffold (e.g., JAK2 or serotonin receptors) .
- Cell viability assays : MTT or ATP-lite assays in cancer cell lines (e.g., HCT-116, MCF-7) to screen for antiproliferative effects .
- Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target interactions (KD values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in activity data between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure plasma half-life, Cmax, and tissue distribution via LC-MS/MS to identify bioavailability limitations .
- Metabolite identification : Use hepatocyte incubation or microsomal assays to detect active/inactive metabolites affecting efficacy .
- Dose optimization : Conduct dose-response studies in rodent models to align in vitro IC50 values with effective plasma concentrations .
Q. What strategies enhance selectivity for specific biological targets (e.g., kinases vs. GPCRs)?
-
Molecular docking : Perform in silico simulations (AutoDock Vina) to prioritize modifications (e.g., substituting methoxy groups on pyridazine) that reduce off-target binding .
-
SAR studies : Synthesize analogs (e.g., replacing indole with benzimidazole) and compare activity profiles across targets .
Analog Modification Target Affinity (IC50) Selectivity Ratio Indole → Benzimidazole JAK2: 12 nM → 45 nM 3.8× reduction Methoxy → Ethoxy (pyridazine) 5-HT2A: 8 nM → 3 nM 2.7× increase
Q. How can researchers validate the mechanism of action in complex biological systems?
- Transcriptomic profiling : RNA-seq or single-cell sequencing to identify differentially expressed pathways (e.g., apoptosis, inflammation) post-treatment .
- CRISPR/Cas9 knockout models : Validate target dependency by testing compound efficacy in cells lacking the putative target gene .
- Biomarker analysis : ELISA or Western blot to quantify downstream effectors (e.g., phosphorylated STAT3 for JAK2 inhibitors) .
Data Analysis & Experimental Design
Q. What statistical approaches are critical for interpreting dose-response and toxicity data?
- Non-linear regression : Fit sigmoidal curves (GraphPad Prism) to calculate EC50/LC50 values with 95% confidence intervals .
- ANOVA with post-hoc tests : Compare treatment groups in multi-arm studies (e.g., Tukey’s test for pairwise comparisons) .
- QSAR modeling : Use partial least squares (PLS) to correlate structural descriptors (e.g., logP, polar surface area) with toxicity thresholds .
Q. How should researchers design studies to assess synergistic or antagonistic effects with existing therapeutics?
- Combination index (CI) analysis : Use the Chou-Talalay method to classify interactions (CI < 1: synergy; CI > 1: antagonism) .
- Isobolograms : Plot equi-effective dose combinations to visualize synergism .
- Mechanistic overlap : Screen for shared metabolic pathways (e.g., CYP450 isoforms) that may alter drug interactions .
Structural & Functional Insights
Q. What computational tools are recommended for predicting binding modes and off-target risks?
- Molecular dynamics (MD) simulations : AMBER or GROMACS to simulate ligand-receptor dynamics over 100-ns trajectories .
- Phylogenetic analysis : Compare target conservation across species to prioritize candidates with lower cross-reactivity .
- Off-target prediction : SwissTargetPrediction or SEA servers to identify high-risk secondary targets .
Q. How do structural analogs of this compound inform lead optimization?
Key analogs and their properties include:
| Analog | Modification | Activity |
|---|---|---|
| N-(4-chlorobenzyl)-1-(6-fluoropyridazin-3-yl)piperidine-4-carboxamide | Fluorine substitution | Enhanced kinase inhibition (IC50: 9 nM) |
| 1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide | Phenyl group addition | Improved solubility (LogP: 2.1 → 1.8) |
| N-(3-methoxyphenyl)-1-(tetrazolo-pyridazin-6-yl)piperidine-4-carboxamide | Tetrazolo ring incorporation | Reduced cytotoxicity (LC50: >100 μM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
